molecular formula C18H17N3O2 B12185119 2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12185119
M. Wt: 307.3 g/mol
InChI Key: YSZYNYHUMVICKU-UHFFFAOYSA-N
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Description

2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

The synthesis of 2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multistep reactions. One common synthetic route includes the condensation of 2-methyl-1,2-dihydroisoquinoline-4-carboxylic acid with 2-(pyridin-4-yl)ethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets within the cell. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival pathways. For example, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cancer cell growth and survival . By inhibiting this pathway, the compound induces apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide can be compared with other isoquinoline derivatives and pyridine-containing compounds. Similar compounds include:

    2-methyl-1-oxo-N-[2-(pyridin-3-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 4-position.

    2-methyl-1-oxo-N-[2-(pyridin-2-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide: Another similar compound with the pyridine ring attached at the 2-position.

    2-methyl-1-oxo-N-[2-(quinolin-4-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide: This compound contains a quinoline ring instead of a pyridine ring

These similar compounds share some chemical and biological properties but differ in their specific activities and applications. The unique structure of this compound contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

2-methyl-1-oxo-N-(2-pyridin-4-ylethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-21-12-16(14-4-2-3-5-15(14)18(21)23)17(22)20-11-8-13-6-9-19-10-7-13/h2-7,9-10,12H,8,11H2,1H3,(H,20,22)

InChI Key

YSZYNYHUMVICKU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CC=NC=C3

Origin of Product

United States

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